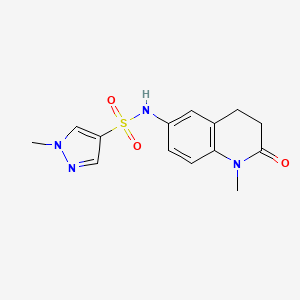

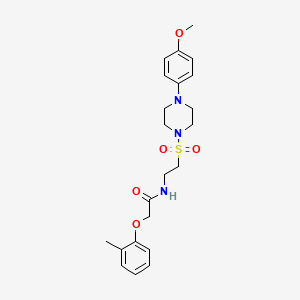

2-(3-bromobenzamido)-N-methylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to "2-(3-bromobenzamido)-N-methylthiophene-3-carboxamide" often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and subsequent cyclization processes. For instance, the synthesis of various nitrogen-containing heterocycles has been demonstrated through the palladium-catalyzed coupling of halogenated aniline derivatives, followed by heteroannulation (M. M. Mmonwa & M. Mphahlele, 2016).

Molecular Structure Analysis

The molecular structure of closely related compounds reveals a complexity that allows for a wide range of chemical reactions. The structure of "N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides," for example, showcases how subtle modifications can lead to significant differences in molecular conformation and reactivity, indicating a delicate balance between order and disorder within these molecules (B. K. Sagar et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of compounds similar to "2-(3-bromobenzamido)-N-methylthiophene-3-carboxamide" includes the ability to participate in a variety of organic reactions. These compounds have been used as synthons for further chemical transformations, demonstrating their versatile reactivity and potential for creating complex molecular architectures (N. Gautam et al., 2000).

Physical Properties Analysis

While specific data on the physical properties of "2-(3-bromobenzamido)-N-methylthiophene-3-carboxamide" are not readily available, closely related compounds typically exhibit properties such as high melting points and specific crystalline structures, which can be crucial for their identification and utility in further chemical synthesis (Efraín Polo et al., 2019).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity patterns and the ability to undergo various chemical transformations, highlight their significance in synthetic organic chemistry. Their interactions with different chemical reagents can lead to a wide array of reaction outcomes, making them valuable tools for constructing complex molecular systems (C. Hirtenlehner et al., 2011).

Scientific Research Applications

Conformational Preferences in Arylamides

Research focusing on furan- and thiophene-based arylamides, closely related to 2-(3-bromobenzamido)-N-methylthiophene-3-carboxamide, has been conducted to understand their conformational preferences. These compounds are used as foldamer building blocks, and studies have examined their conformational rigidity and the effects of intramolecular hydrogen bonding, geometrical patterns, and solvent polarity on their conformations. This research is critical for accurately predicting foldamer structure and modulating the conformational flexibility of arylamides (Galan et al., 2013).

Synthesis of Nitrothiophene-Carboxamides

In the context of antitumor agents, studies have described the synthesis of nitrothiophenecarboxamides, which includes compounds similar to 2-(3-bromobenzamido)-N-methylthiophene-3-carboxamide. These compounds are produced through the reaction of cyanothiophene with potassium nitrate, leading to nitrothiophene-carboxamides of potential interest in cancer research (Shinkwin & Threadgill, 1996).

Application in Cu-Catalyzed Aryl Amidation

Research has explored the use of compounds like 2-(3-bromobenzamido)-N-methylthiophene-3-carboxamide in Cu-catalyzed aryl amidation. This involves coupling N-substituted o-bromobenzamides with formamide, enabling the direct formation of substituted quinazolinones, which are significant in medicinal chemistry (Xu, Jiang, & Ma, 2012).

Bromination and Synthesis of Isothiazolopyridine

A study reported the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using compounds similar to 2-(3-bromobenzamido)-N-methylthiophene-3-carboxamide. These compounds exhibit valuable biological activities and are synthesized using both conventional chemical methods and modern microwave techniques (Youssef, Azab, & Youssef, 2012).

Antimicrobial Evaluation and Docking Studies

Another area of application includes antimicrobial evaluation and molecular docking studies. Research has been conducted to synthesize and evaluate thiophenecarboxamides, closely related to the compound , for their potential as inhibitors of poly(ADP-ribose)polymerase (PARP), which is significant in the treatment of cancer (Shinkwin, Whish, & Threadgill, 1999).

properties

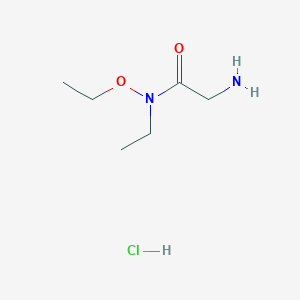

IUPAC Name |

2-[(3-bromobenzoyl)amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2S/c1-15-12(18)10-5-6-19-13(10)16-11(17)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFAHFDBQVHEAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-bromobenzamido)-N-methylthiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

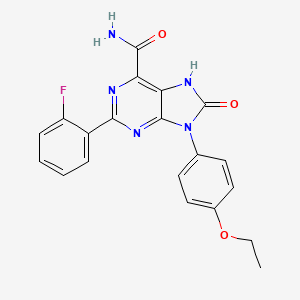

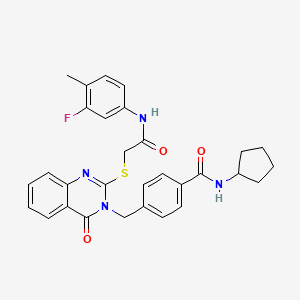

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)

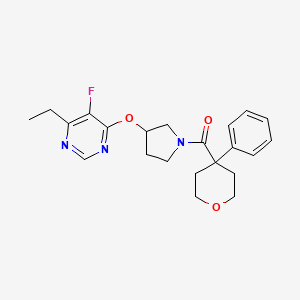

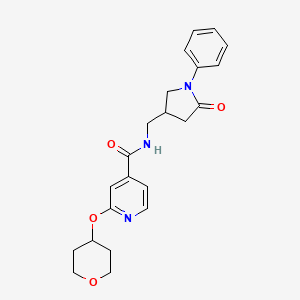

![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)

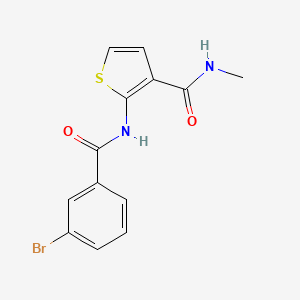

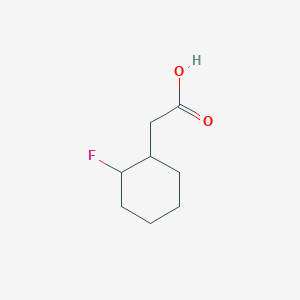

![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)